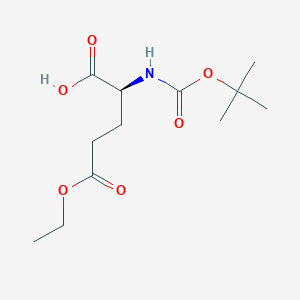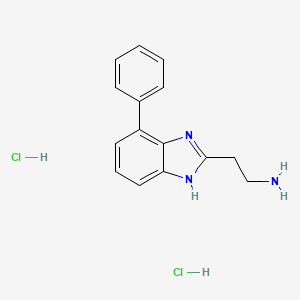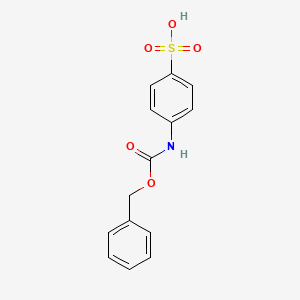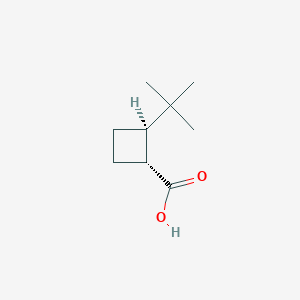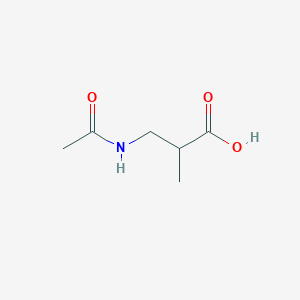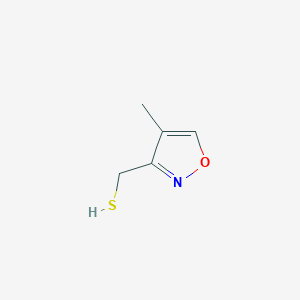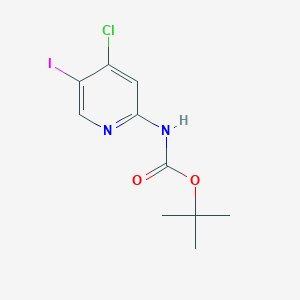
Tert-butyl (4-chloro-5-iodopyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(4-chloro-5-iodopyridin-2-yl)carbamate: is an organic compound with the molecular formula C10H12ClIN2O2. It is a derivative of pyridine, featuring both chloro and iodo substituents on the pyridine ring, along with a tert-butyl carbamate group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-chloro-5-iodopyridin-2-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-5-iodopyridine as the key starting material.
Carbamate Formation: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chloro and iodo substituents on the pyridine ring make this compound amenable to various substitution reactions. For example, it can undergo nucleophilic substitution with different nucleophiles to introduce new functional groups.
Cross-Coupling Reactions: The iodo group is particularly useful in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, allowing the formation of carbon-carbon bonds with various boronic acids.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Cross-Coupling: Palladium catalysts, along with bases like potassium carbonate, are commonly used in solvents such as tetrahydrofuran or dimethylformamide.
Oxidation/Reduction: Standard oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products: The major products formed depend on the specific reactions undertaken. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound with the pyridine ring linked to another aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Ligand Synthesis: The compound can be used in the synthesis of ligands for coordination chemistry.
Biology and Medicine:
Drug Development: Its structural features make it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Bioconjugation: The carbamate group allows for bioconjugation, facilitating the attachment of the compound to biomolecules for various applications.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Catalysis: The compound’s reactivity makes it useful in catalytic processes, including those involving transition metals.
Mecanismo De Acción
The mechanism by which tert-butyl N-(4-chloro-5-iodopyridin-2-yl)carbamate exerts its effects depends on the specific application
Covalent Bond Formation: The reactive groups can form covalent bonds with target molecules, altering their function.
Coordination to Metals: In catalytic applications, it can coordinate to metal centers, influencing the reactivity and selectivity of the catalyst.
Comparación Con Compuestos Similares
- tert-Butyl N-(4-chloro-3-iodopyridin-2-yl)carbamate
- tert-Butyl N-(6-chloro-4-iodopyridin-3-yl)carbamate
Uniqueness:
- Positional Isomerism: The position of the chloro and iodo substituents on the pyridine ring distinguishes tert-butyl N-(4-chloro-5-iodopyridin-2-yl)carbamate from its isomers. This positional difference can significantly impact the compound’s reactivity and applications.
- Reactivity: The specific arrangement of substituents can influence the compound’s reactivity in substitution and cross-coupling reactions, making it more suitable for certain synthetic applications compared to its isomers.
Propiedades
Fórmula molecular |
C10H12ClIN2O2 |
|---|---|
Peso molecular |
354.57 g/mol |
Nombre IUPAC |
tert-butyl N-(4-chloro-5-iodopyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-8-4-6(11)7(12)5-13-8/h4-5H,1-3H3,(H,13,14,15) |
Clave InChI |
BQQJKAKSYWWJNW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3lambda6-Thia-6-azabicyclo[3.2.1]octane-3,3-dione hydrochloride](/img/structure/B13503167.png)
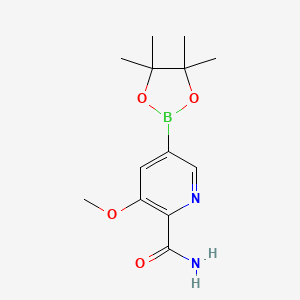
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorobenzoicacid](/img/structure/B13503177.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13503180.png)
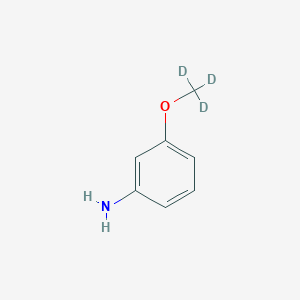
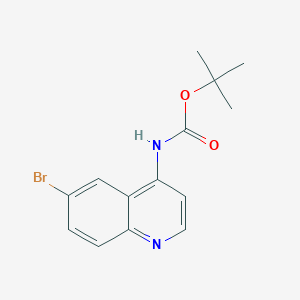
![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13503194.png)
